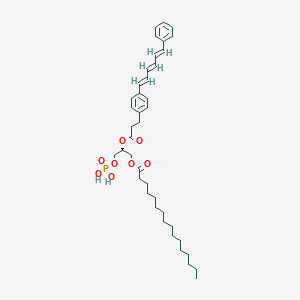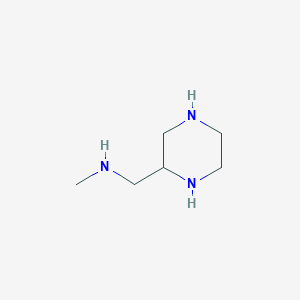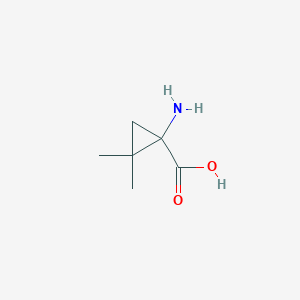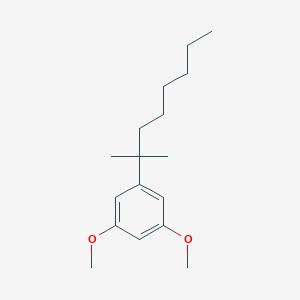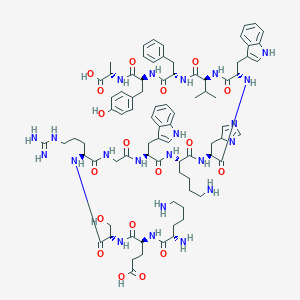
Cachr ligand
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cachr ligands are chemical compounds that selectively bind to the cholinergic receptor in the brain. The cholinergic system plays a vital role in various physiological processes, including memory, attention, and learning. Cachr ligands have been the subject of extensive research due to their potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
作用機序
Cachr ligands work by selectively binding to the cholinergic receptor in the brain. This receptor is involved in the transmission of nerve impulses and plays a vital role in various physiological processes, including memory, attention, and learning. By binding to this receptor, cachr ligands can modulate the activity of the cholinergic system, leading to improved cognitive function.
生化学的および生理学的効果
Cachr ligands have been shown to have various biochemical and physiological effects, including increased acetylcholine release, enhanced synaptic plasticity, and improved neuronal survival. Additionally, these compounds have been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using cachr ligands in lab experiments is their selectivity for the cholinergic receptor. This selectivity allows researchers to specifically target the cholinergic system, which can be difficult to do using other compounds. Additionally, cachr ligands have been shown to have good pharmacokinetic properties, making them suitable for use in animal models.
One limitation of using cachr ligands in lab experiments is their potential toxicity. Some cachr ligands have been shown to have toxic effects at high doses, which can limit their use in research. Additionally, these compounds can be challenging to synthesize, which can make them expensive and time-consuming to produce.
将来の方向性
There are several future directions for research on cachr ligands. One area of interest is the development of more selective ligands that target specific subtypes of the cholinergic receptor. Additionally, researchers are investigating the use of cachr ligands in combination with other compounds to improve their efficacy. Finally, there is a growing interest in using cachr ligands as diagnostic tools for cognitive disorders, as they may help to identify specific subtypes of the disorder.
合成法
Cachr ligands can be synthesized using various methods, including chemical synthesis and computational methods. Chemical synthesis involves the use of chemical reactions to create the desired compound. Computational methods involve using computer algorithms to design and predict the properties of the compound.
科学的研究の応用
Cachr ligands have been extensively studied for their potential therapeutic applications in treating cognitive disorders. Studies have shown that these compounds can improve memory, attention, and learning in animal models. Additionally, cachr ligands have been investigated for their potential use in treating schizophrenia, as they may help to improve cognitive deficits associated with the disorder.
特性
CAS番号 |
114753-46-7 |
|---|---|
製品名 |
Cachr ligand |
分子式 |
C82H112N22O18 |
分子量 |
1693.9 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1 |
InChIキー |
RTURMDQGPXDVNV-OKYFCKJGSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
配列 |
KESRGWKXWVFYA |
同義語 |
cAChR ligand complementary acetylcholine receptor-related peptide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



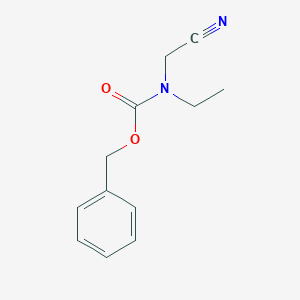
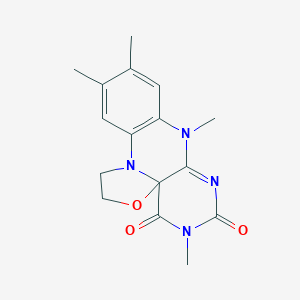
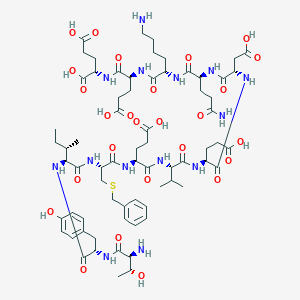
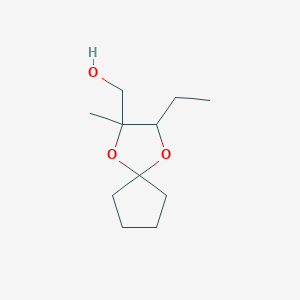
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
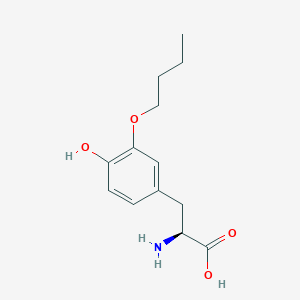
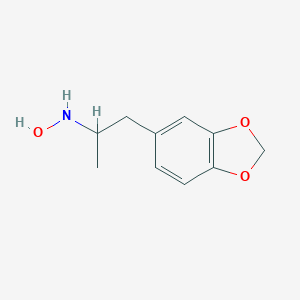
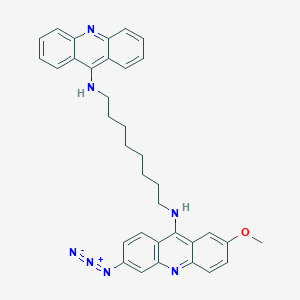
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
